molecular formula C17H12Cl2N4O B580036 {8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol CAS No. 145225-01-0

{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol

Cat. No.: B580036
CAS No.: 145225-01-0
M. Wt: 363.234
InChI Key: BHUYWUDMVCLHND-RHQRLBAQSA-N
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Description

{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol, also known as this compound, is a useful research compound. Its molecular formula is C17H12Cl2N4O and its molecular weight is 363.234. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies

  • Metabolic research on this compound has led to the identification of several metabolites in humans, dogs, and rats, including various hydroxylation and ring-opened metabolites (Kanai, 1974).

Anticonvulsant Activity

  • Novel derivatives of this compound have shown promising anticonvulsant activity, comparable to the standard drug diazepam (Narayana et al., 2006).

Mechanism of Hydrolysis

  • The hydrolysis of this benzodiazepine involves a reversible mechanism, leading to the formation of ring-opened compounds. This process has been studied through spectral analysis (Jiménez et al., 1987).

Synthesis and Labeling

  • The synthesis of carbon-14 and tritium-labeled versions of this compound has been achieved, contributing to biochemical and pharmaceutical research (Hayashi et al., 1974; Palmer, 1986).

Spectroscopic and Structural Analysis

  • In-depth spectroscopic studies have been conducted on this compound, providing insights into its structural properties and molecular interactions, which are crucial for understanding its biological activity (Muthu, Prasath, & Arun Balaji, 2013).

Antimicrobial Activities

  • Newly synthesized derivatives of this compound have been tested for antimicrobial activities, showing effectiveness against various bacterial strains (Tayade et al., 2016).

Properties

IUPAC Name

[8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUYWUDMVCLHND-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)CO)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857850
Record name {8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145225-01-0
Record name {8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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